REACTION_CXSMILES
|
O1[CH2:5][CH2:4][CH2:3][CH2:2]1.C[CH2:7][CH2:8][CH2:9][CH2:10][CH3:11].[CH2:12]([Li])[CH2:13]CC>O>[CH:2]1([CH2:12][CH3:13])[C:7]2[C:5](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:4]=[CH:3]1
|
Name
|
|
Quantity
|
274 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
88.5 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was further stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 500 mL three-neck flask replaced with nitrogen
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
TEMPERATURE
|
Details
|
While this solution was cooled in a water bath
|
Type
|
CUSTOM
|
Details
|
After the organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
washed with an aqueous saturated sodium chloride solution two times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
Volatile components were distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting yellow oily product was purified by column chromatography (
|
Type
|
CUSTOM
|
Details
|
heptane/methylene chloride v/v=9/1), and recrystallized with ethanol/methylene chloride
|
Type
|
CUSTOM
|
Details
|
Yield amount 9.1 g (purity>98%, 24 mmol, yield 57%)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |